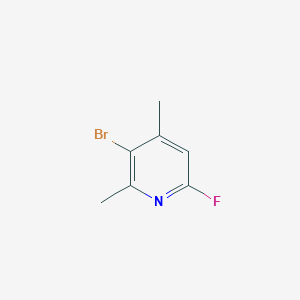

3-Bromo-6-fluoro-2,4-dimethylpyridine

Descripción general

Descripción

3-Bromo-6-fluoro-2,4-dimethylpyridine is a halogenated aromatic organic compound with the molecular formula C₇H₇BrFN. It is a derivative of pyridine, featuring bromine and fluorine atoms at the 3rd and 6th positions, respectively, and two methyl groups at the 2nd and 4th positions. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. For instance, starting with 2,4-dimethylpyridine, selective halogenation can introduce bromine and fluorine atoms at the desired positions.

Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce halogen atoms. This involves the reaction of a pyridine derivative with a suitable halogenated boronic acid or boronate ester in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound typically involves optimized halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of pyridine N-oxide derivatives.

Reduction: Reduction reactions can lead to the removal of halogen atoms, producing less halogenated pyridine derivatives.

Substitution Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines, alcohols, and thiols.

Major Products Formed:

Pyridine N-oxides: Resulting from oxidation reactions.

Less Halogenated Pyridines: Resulting from reduction reactions.

Functionalized Pyridines: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

3-Bromo-6-fluoro-2,4-dimethylpyridine finds applications in various scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.

Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-Bromo-6-fluoro-2,4-dimethylpyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.

Comparación Con Compuestos Similares

3-Bromo-2-methylpyridine: Lacks the fluorine atom.

3-Bromo-6-fluoropyridine: Lacks the methyl groups.

3,5-Dibromo-2,4-dimethylpyridine: Contains an additional bromine atom.

Uniqueness: 3-Bromo-6-fluoro-2,4-dimethylpyridine is unique due to its specific combination of halogen atoms and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its study and utilization continue to contribute to advancements in chemistry, biology, medicine, and industry.

Actividad Biológica

3-Bromo-6-fluoro-2,4-dimethylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This compound's molecular formula is C7H7BrF N, and it combines the effects of bromine and fluorine, which can significantly influence its reactivity and interactions with biological targets.

The presence of bromine at the 3-position and fluorine at the 6-position on the pyridine ring alters the electronic properties of the compound, enhancing its potential as a pharmaceutical agent. The molecular weight of this compound is approximately 200.04 g/mol, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms can form non-covalent interactions such as halogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction is crucial in drug design as it can enhance binding affinity and selectivity for biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various pyridine derivatives found that this compound displayed notable activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/ml for some strains, indicating its potential as an antimicrobial agent .

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess antiviral effects. Preliminary studies have shown that fluorinated compounds often exhibit enhanced antiviral activity due to improved metabolic stability and altered pharmacokinetic properties . Further investigation into its efficacy against viruses such as Herpes simplex virus and HIV is warranted.

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing various derivatives of pyridine, including this compound. The researchers tested these compounds against common bacterial pathogens. The results demonstrated that the compound exhibited a significant reduction in bacterial growth compared to controls, supporting its potential use in treating bacterial infections .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to specific enzymes involved in microbial resistance mechanisms. The findings indicated a strong binding affinity to target sites within bacterial enzymes, suggesting a mechanism through which this compound could exert its antimicrobial effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other fluorinated pyridines:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Fluoropyridine | Fluorine at position 2 | Different reactivity due to substitution pattern |

| 4-Fluoropyridine | Fluorine at position 4 | Exhibits distinct chemical behavior |

| This compound | Bromine at position 3 | Combines halogen effects with unique reactivity |

This table illustrates how the specific positioning of substituents affects the reactivity and biological applications of these compounds.

Propiedades

IUPAC Name |

3-bromo-6-fluoro-2,4-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHBGJFAUHEIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.